6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
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Overview
Description
Delta9-Tetrahydrocannabinol is the principal psychoactive constituent of cannabis. It is a cannabinoid, a type of compound that interacts with the body’s endocannabinoid system. Delta9-Tetrahydrocannabinol is known for its ability to induce euphoria, relaxation, and altered sensory perceptions. It has been widely studied for its potential therapeutic applications, including pain relief, appetite stimulation, and anti-nausea effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Delta9-Tetrahydrocannabinol can be synthesized through various chemical pathways. One common method involves the cyclization of olivetol with a monoterpene, such as pulegone, followed by reduction and purification steps. Another approach is the condensation of olivetol with citral, followed by cyclization and reduction .
Industrial Production Methods
Industrial production of 6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol often involves the extraction of the compound from cannabis plants. The extraction process typically uses non-polar solvents, followed by vacuum distillation and chromatographic purification techniques such as high-performance liquid chromatography (HPLC) and flash chromatography .
Chemical Reactions Analysis
Types of Reactions
Delta9-Tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the compound’s structure and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Oxidation of 6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol can lead to the formation of cannabinol.
Reduction: Reduction reactions can yield tetrahydrocannabinol derivatives with altered psychoactive properties.
Substitution: Halogenation can produce halogenated tetrahydrocannabinol derivatives with potential therapeutic applications.
Scientific Research Applications
Chemistry: Used as a model compound for studying cannabinoid chemistry and developing synthetic analogs.
Biology: Investigated for its effects on cellular processes and interactions with the endocannabinoid system.
Medicine: Explored for its potential in treating conditions such as chronic pain, multiple sclerosis, and chemotherapy-induced nausea and vomiting.
Industry: Utilized in the development of pharmaceutical formulations and therapeutic products .
Mechanism of Action
Delta9-Tetrahydrocannabinol exerts its effects primarily through its interaction with cannabinoid receptors in the body. It acts as a partial agonist at the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, appetite, and memory .
Comparison with Similar Compounds
Delta9-Tetrahydrocannabinol is often compared to other cannabinoids, such as cannabidiol (CBD) and delta8-Tetrahydrocannabinol. While 6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol is known for its psychoactive effects, cannabidiol is non-psychoactive and has been studied for its potential anti-inflammatory and anxiolytic properties. Delta8-Tetrahydrocannabinol is a less potent psychoactive compound compared to this compound but shares similar chemical properties .
Similar Compounds
- Cannabidiol (CBD)
- Delta8-Tetrahydrocannabinol
- Cannabinol (CBN)
- Tetrahydrocannabivarin (THCV)
Delta9-Tetrahydrocannabinol’s unique psychoactive properties and its interaction with the endocannabinoid system make it a compound of significant interest in both scientific research and therapeutic applications.
Properties
CAS No. |
16849-50-6 |
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Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3 |
InChI Key |
CYQFCXCEBYINGO-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
Synonyms |
6a,7,8,10a-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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